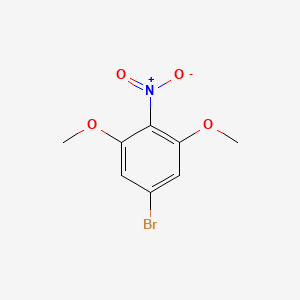

5-Bromo-1,3-dimethoxy-2-nitrobenzene

Description

Significance in Contemporary Organic Synthesis

The significance of 5-Bromo-1,3-dimethoxy-2-nitrobenzene in modern organic synthesis lies in its capacity to serve as a multifunctional scaffold. The interplay of its substituents governs the reactivity and regioselectivity of subsequent reactions. The electron-donating methoxy (B1213986) groups activate the aromatic ring towards electrophilic substitution, while the strongly electron-withdrawing nitro group deactivates it and directs incoming electrophiles to the meta position. masterorganicchemistry.com This deactivation, however, can be strategically overcome or utilized in various synthetic designs.

The bromine atom is a key functional handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for functionalization, such as diazotization followed by substitution, or amide bond formation. This orthogonal reactivity of the different functional groups allows for a stepwise and controlled elaboration of the molecule.

Retrosynthetic Analysis Perspectives involving this compound

Retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler precursors, often highlights the utility of strategically substituted building blocks like this compound. wikipedia.orgias.ac.in When a complex target molecule contains a 2,4-dimethoxyaniline (B45885) or a related polysubstituted benzene (B151609) fragment, this compound can be identified as a logical and commercially available or readily synthesizable starting material. chemicalbook.compressbooks.pub

A typical retrosynthetic disconnection would involve transformations of the functional groups present in the target molecule back to the pattern found in this compound. For instance, an amino group could be retrosynthetically converted to a nitro group, and a more complex substituent attached via a cross-coupling reaction could be disconnected back to the bromo-substituent.

Table 1: Key Retrosynthetic Disconnections for this compound

| Target Moiety | Retrosynthetic Disconnection | Precursor |

| 2,4-Dimethoxyaniline derivative | C-N bond formation (reduction of nitro group) | This compound |

| Biaryl or substituted benzene | C-C bond formation (e.g., Suzuki coupling) | This compound |

| Alkynyl-substituted benzene | C-C bond formation (e.g., Sonogashira coupling) | This compound |

This strategic approach simplifies the synthetic planning for a wide range of complex molecules, including pharmaceuticals and bioactive natural products. mdpi.com

Historical Context of Related Aryl Halide and Nitroarene Intermediates

The development of synthetic methodologies involving aryl halides and nitroarenes has been a cornerstone of organic chemistry for over a century. The discovery of electrophilic aromatic substitution reactions, such as nitration and halogenation, in the 19th century laid the groundwork for the synthesis of a vast array of substituted benzene derivatives. wikipedia.orgmasterorganicchemistry.com

Historically, the nitration of aromatic compounds was one of the first and most studied electrophilic aromatic substitution reactions. imperial.ac.uk The use of mixed nitric and sulfuric acids became the standard method for introducing a nitro group onto a benzene ring. masterorganicchemistry.com Similarly, the direct halogenation of aromatic rings using elemental halogens in the presence of a Lewis acid catalyst, such as iron(III) bromide, became a fundamental transformation. orgsyn.org

These early developments enabled the preparation of a wide variety of nitro- and halo-substituted aromatic compounds, which quickly became essential intermediates in the burgeoning chemical industry, particularly for the synthesis of dyes and later, pharmaceuticals. The ability to introduce these functional groups regioselectively, guided by the directing effects of existing substituents, was a major advancement in the rational design of organic syntheses. masterorganicchemistry.com The subsequent discovery and development of nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions further expanded the synthetic utility of these foundational building blocks. scielo.br

Overview of Research Trajectories for Multifunctionalized Benzene Derivatives

Current research in the synthesis of multifunctionalized benzene derivatives is driven by the demand for novel molecules with specific functions in medicine, materials science, and agrochemicals. sciencedaily.comrsc.orginnovations-report.com Several key trends are shaping this field:

Development of Novel Synthetic Methods: There is a continuous effort to develop more efficient, selective, and environmentally benign methods for the synthesis of polysubstituted benzenes. This includes the use of organocatalysis, transition-metal catalysis with novel ligands, and C-H activation strategies to avoid the pre-functionalization of starting materials. rsc.org

Programmed and Sequential Synthesis: Researchers are increasingly focusing on "programmed" synthetic routes that allow for the sequential and controlled introduction of multiple different functional groups onto a benzene ring. sciencedaily.cominnovations-report.com This approach provides access to complex substitution patterns that are difficult to achieve with traditional methods.

Applications in Materials Science: Multifunctionalized benzene derivatives are being explored for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the benzene core can be finely tuned by the attached functional groups. The development of new materials capable of capturing harmful chemicals like benzene from the atmosphere is another active area of research. manchester.ac.uk

Medicinal Chemistry and Drug Discovery: The synthesis of novel polysubstituted benzene derivatives remains a major focus in medicinal chemistry. The benzene ring is a common scaffold in many approved drugs, and the ability to precisely modify its substitution pattern is crucial for optimizing pharmacological properties. mdpi.com

This compound and similar multifunctionalized building blocks are central to these research trajectories, providing the necessary starting points for the efficient and controlled construction of novel and complex molecular entities.

Properties

IUPAC Name |

5-bromo-1,3-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBBJCVTCJWZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development for 5 Bromo 1,3 Dimethoxy 2 Nitrobenzene

Nitration Strategies for Substituted Dimethoxybenzenes

The most direct and commonly cited route for preparing 5-Bromo-1,3-dimethoxy-2-nitrobenzene involves the nitration of a substituted dimethoxybenzene. chemicalbook.comchemicalbook.com This approach leverages the high reactivity of the dimethoxy-substituted ring towards electrophiles.

Electrophilic Aromatic Nitration of 1-Bromo-3,5-dimethoxybenzene

The principal synthetic pathway to this compound is the electrophilic aromatic nitration of 1-Bromo-3,5-dimethoxybenzene. chemicalbook.com In this reaction, the benzene (B151609) ring is activated by two powerful electron-donating methoxy (B1213986) (-OCH₃) groups, which are ortho, para-directing. The bromine atom is a deactivating but also ortho, para-directing substituent.

The directing effects of the substituents guide the incoming nitronium ion (NO₂⁺) to a specific position. The two methoxy groups strongly activate the positions ortho and para to them (positions 2, 4, and 6). The bromine at position 1 also directs to its ortho (2, 6) and para (4) positions. The cumulative effect is a strong activation of the 2, 4, and 6 positions. The 2-position is particularly favored as it is ortho to both activating methoxy groups, making it the most nucleophilic site on the ring and leading to the desired product.

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving high regioselectivity and yield in the nitration of highly activated aromatic compounds like 1-Bromo-3,5-dimethoxybenzene requires precise control over reaction conditions. nih.gov The strong activating nature of the two methoxy groups makes the ring susceptible to side reactions, including polynitration and oxidation. mdma.chresearchgate.net Therefore, optimization is critical.

Key parameters for optimization include the choice of nitrating agent, temperature, and solvent. Mild nitrating agents and low temperatures are typically employed to prevent over-nitration and degradation of the starting material. The solvent can also play a role in modulating reactivity and selectivity. nih.gov

Below is a table summarizing key conditions that are often optimized for this type of reaction.

| Parameter | Objective and Considerations |

| Nitrating Agent | A mixture of nitric acid and sulfuric acid is a common and powerful nitrating system. However, for highly activated rings, milder reagents like nitric acid in acetic anhydride (B1165640) or dinitrogen pentoxide may be used to control the reaction rate and prevent by-product formation. researchgate.net |

| Temperature | Low temperatures (typically 0°C or below) are crucial to slow down the reaction, minimizing the formation of di-nitrated products and oxidative side products. This enhances the selectivity for the mono-nitro product. |

| Reaction Time | Monitoring the reaction's progress (e.g., by TLC) is important to ensure full consumption of the starting material without allowing for the formation of by-products from prolonged exposure to the reaction conditions. |

| Solvent | The choice of solvent can influence the solubility of reagents and the overall reaction environment. Solvents like dichloromethane (B109758) or acetic acid are often used. Studies on related compounds show that the solvent environment can alter regioselectivity. nih.govacs.org |

By-product Formation and Mitigation in Nitration Processes

During the nitration of activated alkoxybenzenes, several potential by-products can form, reducing the yield and purity of the desired product. The primary competing reactions are polynitration and oxidative degradation. mdma.ch

Polynitration: The initial product, this compound, is less activated than the starting material due to the electron-withdrawing nitro group. However, under harsh conditions (e.g., excess nitrating agent, elevated temperature), a second nitro group can be introduced onto the ring.

Oxidative Degradation: Highly activated aromatic ethers are susceptible to oxidation by nitric acid, which can lead to the formation of quinone-like structures and other degradation products. mdma.chresearchgate.net This is often accompanied by the formation of deeply colored reaction mixtures.

Mitigation strategies are centered on maintaining carefully controlled and mild reaction conditions. Using a stoichiometric amount of the nitrating agent, maintaining low temperatures, and ensuring a short reaction time can effectively suppress the formation of these unwanted by-products.

Bromination Approaches

An alternative synthetic strategy involves introducing the bromine atom onto a nitro-dimethoxybenzene precursor. This approach is generally less direct for obtaining the 5-bromo isomer due to the directing effects of the substituents already present on the ring.

Direct Bromination of Nitro-Dimethoxybenzene Precursors

The direct bromination of a precursor like 1,3-dimethoxy-2-nitrobenzene (B1582284) to synthesize this compound presents a significant regiochemical challenge. In this scenario, the directing effects of the substituents would be as follows:

Methoxy Groups (-OCH₃): Strongly activating and ortho, para-directing. They would direct the incoming electrophile (Br⁺) to positions 4 and 6.

Nitro Group (-NO₂): Strongly deactivating and meta-directing. It would direct the incoming electrophile to position 5.

When multiple substituents are present, the most powerful activating group typically governs the position of substitution. masterorganicchemistry.com The two methoxy groups are much stronger activating directors than the deactivating effect of the nitro group. Therefore, electrophilic bromination would overwhelmingly favor substitution at the 4 and/or 6 positions, leading to isomers other than the desired 5-bromo product. This makes direct bromination an unfavorable route for this specific isomer.

Selective Bromination in Multi-Step Synthetic Sequences

While direct bromination of the nitro-precursor is not ideal, selective bromination can be a key step in a longer, multi-step synthesis. The success of such a sequence depends on the careful selection of brominating agents and reaction conditions to control regioselectivity in precursors. google.com Various methods exist for the bromination of activated aromatic rings.

| Brominating Agent | Characteristics and Application |

| Elemental Bromine (Br₂) | Often used with a Lewis acid catalyst or in a polar solvent like acetic acid. Can lead to over-bromination (dibromination) in highly activated systems. google.comoc-praktikum.de |

| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine, often used to avoid the harsh conditions associated with elemental bromine. It can provide better control and selectivity for monobromination. lookchem.com |

| Potassium Tribromide (KBr₃) | A reagent that can suppress dibromination and favor monobromination compared to elemental bromine, offering a pathway to improved selectivity in certain aromatic systems. google.com |

A hypothetical multi-step sequence could involve manipulating functional groups and blocking certain positions on the benzene ring to force bromination to occur at the desired location before the final functionality is introduced. However, for the synthesis of this compound, the nitration of 1-Bromo-3,5-dimethoxybenzene remains the more direct and synthetically efficient strategy.

Advanced Catalytic Routes

Modern organic synthesis increasingly relies on catalytic methods to achieve high selectivity and functional group tolerance under mild conditions. For the synthesis of this compound, iridium-catalyzed C-H activation has emerged as a powerful tool.

Iridium-catalyzed C–H borylation has become a prominent method for the functionalization of unreactive C-H bonds, allowing for the direct conversion of a C-H bond to a C-B bond. rsc.orgnih.gov This transformation is highly valued for its ability to generate versatile arylboronate ester intermediates, which can then be converted into a wide array of functional groups. umich.edu The synthesis of this compound via this route involves a two-step, one-pot process starting from 1,3-dimethoxy-2-nitrobenzene.

The first step is the regioselective borylation of the arene. The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the boryl group typically being installed at the least sterically hindered C-H bond. nih.govumich.edu In the case of 1,3-dimethoxy-2-nitrobenzene, the C-H bond at the 5-position is the most accessible site, flanked by a methoxy group and a hydrogen atom, while the other positions are more sterically encumbered by the adjacent nitro and methoxy groups. This steric control directs the borylation to the desired position. The reaction is typically catalyzed by an iridium(I) complex, such as [Ir(COD)(OMe)]₂, in the presence of a bipyridine ligand, with bis(pinacolato)diboron (B136004) (B₂pin₂) serving as the boron source. organic-chemistry.orgberkeley.edu

The second step involves the conversion of the newly formed arylboronate ester into a bromo group. This is commonly achieved by adding a copper(II) halide, such as copper(II) bromide (CuBr₂), to the reaction mixture without isolating the boronate ester intermediate. organic-chemistry.orgresearchgate.netgalchimia.com This one-pot sequence provides a streamlined route to the target molecule, avoiding harsh conditions often associated with classical electrophilic aromatic substitution. galchimia.com

| Parameter | Condition | Purpose |

| Substrate | 1,3-dimethoxy-2-nitrobenzene | Starting material for C-H activation. |

| Catalyst | [Ir(COD)(OMe)]₂ | Iridium(I) precatalyst for the borylation cycle. organic-chemistry.org |

| Ligand | 4,4′-di-tert-butylbipyridine (dtbpy) | Stabilizes the iridium catalyst and influences reactivity. organic-chemistry.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl moiety for the C-B bond formation. berkeley.edu |

| Solvent | Tetrahydrofuran (THF) or Cyclohexane | Inert solvent for the reaction. |

| Temperature | Room Temperature to 80 °C | Mild conditions typical for Ir-catalyzed borylation. berkeley.edu |

| Brominating Agent | Copper(II) Bromide (CuBr₂) | Oxidatively cleaves the C-B bond to form the C-Br bond. berkeley.eduresearchgate.net |

| Overall Yield | 46% - 85% (Typical for similar systems) berkeley.eduresearchgate.net | Efficiency of the one-pot, two-step process. |

Table 1: Typical Reaction Parameters for Iridium-Catalyzed Borylation followed by Bromination.

Flow chemistry, or continuous flow processing, has emerged as a sustainable and safe alternative to traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration and bromination. researchgate.neteuropa.eu The high surface-area-to-volume ratio in microreactors or tubular reactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts. researchgate.netnih.gov

The synthesis of this compound can be effectively achieved in a sequential flow process. A potential route involves the continuous nitration of 1-bromo-3,5-dimethoxybenzene. In this setup, a stream of the substrate dissolved in a suitable solvent is mixed with a stream of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a mixing junction before entering a temperature-controlled reactor coil. nih.govgoogle.com The short residence time and excellent temperature control prevent over-nitration and decomposition, which can be significant issues in batch processes. nih.govbeilstein-journals.org

Alternatively, the bromination of 1,3-dimethoxy-2-nitrobenzene can be performed in flow. A key advantage of this approach is the ability to generate hazardous brominating agents like molecular bromine (Br₂) in situ. For instance, a stream of an oxidant (e.g., NaOCl) can be mixed with a stream of HBr to produce bromine, which is immediately reacted with the substrate stream. researchgate.netmdpi.com This avoids the storage and handling of bulk bromine. Any unreacted bromine can be quenched in a subsequent downstream operation before the product is collected. researchgate.net This methodology significantly enhances the safety and sustainability of the process. mdpi.com

| Parameter | Condition | Advantage in Flow Chemistry |

| Reaction Type | Nitration or Bromination | Highly exothermic and hazardous reactions. europa.eu |

| Reactor | Microreactor or Packed-Bed Reactor | High heat and mass transfer, precise temperature control. nih.gov |

| Reagents | Pumped through separate channels | Controlled stoichiometry and mixing. |

| Residence Time | Seconds to Minutes | Rapid optimization and high throughput. google.com |

| Safety | Small reaction volume, in situ reagent generation | Minimized risk of thermal runaway and exposure to hazardous materials. researchgate.netresearchgate.net |

| Productivity | Continuous operation | Scalability achieved by extending run time, not increasing reactor size. researchgate.net |

| Yield | Often higher than batch (e.g., 78% to 99% for flow brominations) researchgate.net | Reduced byproduct formation due to precise control. nih.gov |

Table 2: Key Features of Flow Chemistry Synthesis.

Comparative Analysis of Synthetic Efficiencies and Scalability

Both iridium-catalyzed borylation and flow chemistry offer advanced solutions for the synthesis of this compound, but they differ significantly in their efficiencies, scalability, and operational considerations.

Efficiency: Iridium-catalyzed borylation is notable for its high regioselectivity and functional group tolerance under mild batch conditions. Yields for the one-pot borylation/halogenation sequence are generally good to excellent for many substituted arenes. researchgate.net However, the process requires a costly and precious metal catalyst (iridium), and the atom economy can be impacted by the use of stoichiometric copper bromide and the large pinacolborane group. Flow chemistry, on the other hand, can lead to very high yields and selectivity due to the precise control over reaction parameters, which minimizes byproduct formation. nih.gov The efficiency in flow is also seen in its high throughput, where large quantities of material can be produced in a short amount of time once the system is optimized. researchgate.net

Scalability: Flow chemistry holds a distinct advantage in terms of scalability. Scaling up a continuous flow process is typically achieved by simply running the reactor for a longer period or by "numbering-up" (running multiple reactors in parallel). researchgate.net This linear scalability avoids the challenges of heat transfer and mixing that plague the scale-up of exothermic batch reactions. researchgate.net The inherent safety features of flow reactors also make large-scale production more feasible and safer. europa.eu

Scaling up the iridium-catalyzed borylation presents more challenges. The cost of the iridium catalyst can become prohibitive at an industrial scale. Furthermore, ensuring consistent mixing and temperature control in large batch reactors can be difficult, potentially affecting yield and selectivity. While the methodology is robust at the lab scale, its transition to large-scale manufacturing requires significant process engineering and investment to manage catalyst cost and reaction parameters.

| Feature | Iridium-Catalyzed Borylation (Batch) | Flow Chemistry (Continuous) |

| Selectivity | High regioselectivity, sterically controlled. umich.edu | High, controlled by reaction parameters (temp, time). nih.gov |

| Yield | Typically high for analogous systems (46-85%). berkeley.eduresearchgate.net | Often quantitative or near-quantitative. researchgate.net |

| Safety | Standard batch safety protocols; catalyst can be pyrophoric. | Enhanced safety, small reactor volumes, in situ generation of hazardous reagents. europa.eu |

| Scalability | Challenging; high catalyst cost, heat transfer issues in large vessels. | Straightforward; scale-out by extending run time or numbering-up. researchgate.net |

| Equipment | Standard glassware, glovebox for catalyst handling. | Specialized pumps, reactors, and monitoring equipment. |

| Catalyst Cost | High (precious metal). | Can use inexpensive reagents; catalysts can be used in packed beds. |

| Throughput | Limited by batch size and cycle time. | High, capable of producing kg/day on lab-scale systems. |

Table 3: Comparative Analysis of Synthetic Methodologies.

Reaction Mechanisms and Pathways of 5 Bromo 1,3 Dimethoxy 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity of a substituted benzene (B151609) ring towards an incoming electrophile is profoundly influenced by the electronic properties of the substituents it carries. In 5-Bromo-1,3-dimethoxy-2-nitrobenzene, the interplay between the activating methoxy (B1213986) groups and the deactivating nitro and bromo groups dictates its behavior in further substitution reactions.

The reactivity of the benzene ring in this compound is governed by the cumulative electronic effects of its substituents. Methoxy groups (–OCH₃) are potent activating groups. minia.edu.eg They donate electron density to the aromatic ring via the resonance effect (+R effect), which involves the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the ring. makingmolecules.comlibretexts.org This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. youtube.com

Conversely, the nitro group (–NO₂) is a strong deactivating group. minia.edu.egmakingmolecules.com It withdraws electron density from the ring through both the inductive effect (-I effect), due to the high electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-R effect). vaia.comrsc.org This withdrawal of electron density makes the ring less nucleophilic and significantly less reactive towards electrophilic attack compared to unsubstituted benzene. makingmolecules.comyoutube.com The bromine atom is also a deactivating group due to its inductive electron withdrawal, although it can donate electron density weakly through resonance. makingmolecules.com

In this compound, the two strong activating methoxy groups dominate over the deactivating effects of the nitro and bromo groups. The net result is that the benzene ring is still considered activated towards further electrophilic substitution, meaning it will react more readily than benzene itself.

| Substituent | Electronic Effect | Influence on Reactivity |

| -OCH₃ (Methoxy) | Resonance Donor (+R), Inductive Withdrawer (-I) | Strongly Activating |

| -NO₂ (Nitro) | Resonance Withdrawer (-R), Inductive Withdrawer (-I) | Strongly Deactivating |

| -Br (Bromo) | Resonance Donor (+R), Inductive Withdrawer (-I) | Weakly Deactivating |

The position of a new electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents.

Methoxy Groups (–OCH₃): As strong activators, they are ortho, para-directors. minia.edu.egmakingmolecules.com They direct incoming electrophiles to the positions ortho and para to themselves because the resonance stabilization of the intermediate carbocation (arenium ion) is most effective at these positions. libretexts.org

Nitro Group (–NO₂): As a strong deactivator, it is a meta-director. vaia.commasterorganicchemistry.com It directs incoming electrophiles to the meta position because the ortho and para positions are significantly destabilized by resonance. libretexts.org

Bromo Group (–Br): Halogens are an exception; they are deactivating yet ortho, para-directing. makingmolecules.comlibretexts.org

In this compound, there are two available positions for substitution: C4 and C6. The directing influences on these positions are summarized below:

| Position | Relation to -OCH₃ at C1 | Relation to -OCH₃ at C3 | Relation to -NO₂ at C2 | Relation to -Br at C5 | Predicted Outcome |

| C4 | para (Activating) | ortho (Activating) | meta (Deactivating) | ortho (Deactivating) | Highly Favored |

| C6 | ortho (Activating) | meta (Activating) | ortho (Deactivating) | ortho (Deactivating) | Less Favored |

The C4 position is strongly activated, being para to one methoxy group and ortho to the other. The powerful directing effects of these two activating groups converge on this single position. The C6 position is only ortho to one methoxy group and is sterically hindered by the adjacent nitro group and the bromine atom. Therefore, further electrophilic aromatic substitution on this compound is expected to be highly regioselective, yielding predominantly the C4-substituted product. nih.gov

The kinetics of electrophilic aromatic substitution are primarily determined by the stability of the high-energy intermediate, the arenium ion (or σ-complex). libretexts.orgmsu.edu The formation of this intermediate is the slow, rate-determining step of the reaction. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction requires the aromatic ring to be electron-poor, a condition facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The SNAr mechanism typically proceeds via a two-step addition-elimination process. The first step, which is usually rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com

The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for SNAr to occur. stackexchange.comsemanticscholar.org These groups activate the ring towards nucleophilic attack by:

Inductive Withdrawal: They decrease the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by a nucleophile.

Resonance Stabilization: They stabilize the negatively charged Meisenheimer complex by delocalizing the negative charge onto the electronegative oxygen atoms of the nitro group. masterorganicchemistry.comyoutube.com

This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.comstackexchange.com In this compound, the nitro group is positioned ortho to the bromine atom. This arrangement allows for direct resonance delocalization of the negative charge from the ring onto the nitro group in the Meisenheimer complex intermediate, thereby strongly activating the system for SNAr reactions.

In the context of SNAr reactions, the bromine atom in this compound functions as the leaving group. The general reactivity trend for halogens as leaving groups in SN1 or SN2 reactions (I > Br > Cl > F) is often inverted in SNAr reactions. masterorganicchemistry.com

This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. semanticscholar.org The high electronegativity of a substituent like fluorine can enhance the electrophilicity of the carbon atom it is attached to, thereby accelerating the rate of nucleophilic attack. Consequently, fluoroarenes are often more reactive in SNAr reactions than their bromo- or chloro- counterparts. masterorganicchemistry.com

Nevertheless, the bromine atom is an effective leaving group in SNAr pathways, particularly on a highly activated ring such as this one. The strength of the electron-withdrawing nitro group ortho to the bromine atom makes the C-Br bond susceptible to cleavage after the initial nucleophilic attack. Therefore, the bromine atom in this compound is readily displaced by a wide range of nucleophiles under appropriate reaction conditions. acs.org

Concerted versus Stepwise Mechanisms in SNAr

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for aryl systems, and the mechanism can proceed through either a classical stepwise pathway or a concerted process. The operative mechanism is influenced by the substrate's structure, the leaving group, the nucleophile, and the reaction conditions.

For this compound, the determination of a concerted versus a stepwise mechanism is nuanced. The classical stepwise mechanism involves the formation of a thermodynamically stable intermediate known as a Meisenheimer complex. researchgate.net The presence of the strongly electron-withdrawing nitro group at the ortho position is critical for stabilizing the negative charge in this intermediate through resonance, which would favor a stepwise pathway. researchgate.net

However, recent experimental and computational studies have revealed that many SNAr reactions, previously assumed to be stepwise, actually proceed through a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single transition state. researchgate.netacs.org The nature of the leaving group is a key determinant; halides such as chloride, bromide, and iodide are known to strongly favor a concerted mechanism over a stepwise one. acs.org In the case of this compound, the leaving group is bromide, which supports the potential for a concerted pathway.

Factors Favoring a Stepwise Mechanism: The potent electron-withdrawing nitro group provides significant stabilization for a potential Meisenheimer intermediate.

Factors Favoring a Concerted Mechanism: The bromide leaving group is relatively facile, which favors a concerted process. The two electron-donating methoxy groups, while activating the ring towards electrophilic substitution, can slightly destabilize the anionic Meisenheimer intermediate, potentially raising its energy level closer to that of a transition state and thus favoring a concerted route. researchgate.net

Therefore, reactions involving this compound are likely to exist on the borderline between stepwise and concerted mechanisms. The specific identity of the attacking nucleophile and the solvent conditions would likely dictate the predominant pathway. acs.org

Radical Reactions and Single-Electron Transfer Processes

The electronic properties of this compound, particularly the presence of the highly electron-deficient nitro group, make it susceptible to radical reactions initiated by single-electron transfer (SET).

Nitroaromatic compounds are effective electron acceptors. nih.gov The reaction of this compound with a suitable electron donor (such as certain anionic organic bases or through electrochemical reduction) can lead to the formation of a radical anion via a single-electron transfer. chemrxiv.orgchemrxiv.org

This process can be described as: Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻

In this equation, Ar represents the 5-bromo-1,3-dimethoxy-phenyl group. This resulting nitro radical anion can be relatively stable. researchgate.netresearchgate.net However, a key subsequent reaction for this intermediate is the cleavage of the carbon-bromine bond to release a bromide ion and generate a σ-aryl radical.

[5-Br-1,3-(MeO)₂-2-NO₂-C₆H₂]•⁻ → [1,3-(MeO)₂-2-NO₂-C₆H₂]• + Br⁻

The resulting 2,4-dimethoxy-6-nitrophenyl radical is a highly reactive species. This aryl radical can participate in various subsequent reactions, such as hydrogen atom abstraction from the solvent or reaction with a nucleophile, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The generation of the 2,4-dimethoxy-6-nitrophenyl radical opens the possibility for radical-nucleophilic aromatic substitution (SRN1) chain reactions. This multi-step process typically involves:

Initiation: Formation of the aryl radical as described above via SET.

Propagation:

The aryl radical, [Ar]•, reacts with a nucleophile (Nu⁻) to form a new radical anion. [Ar]• + Nu⁻ → [Ar-Nu]•⁻

This new radical anion transfers its electron to a molecule of the starting material, this compound (Ar-Br), to form the final product (Ar-Nu) and regenerate the initial radical anion of the substrate, which continues the chain. [Ar-Nu]•⁻ + Ar-Br → Ar-Nu + [Ar-Br]•⁻

Termination: The chain reaction is terminated by various processes, such as radical dimerization or reaction with an inhibitor.

The viability of an SRN1 pathway is dependent on the relative rates of the propagation steps and the stability of the radical intermediates involved. Given the established ability of nitroaromatics to accept electrons and form radical anions, this mechanism represents a plausible reaction pathway under appropriate conditions, particularly with strong nucleophiles in polar aprotic solvents.

Reductive Transformations of the Nitro Group

The reduction of the nitro group is one of the most significant and widely utilized transformations for nitroaromatic compounds. This process is key for the synthesis of aromatic amines, which are valuable intermediates. rsc.org

The nitro group of this compound can be selectively reduced to an amino group, yielding 5-Bromo-2,4-dimethoxyaniline. This transformation proceeds through intermediate species, namely a nitroso (-NO) and a hydroxylamino (-NHOH) derivative, before reaching the final amine (-NH₂).

A variety of reducing agents and catalytic systems can achieve this transformation with high chemoselectivity, leaving the bromo and methoxy functional groups intact. organic-chemistry.org The choice of reagent can be tailored based on desired yield, purity, and tolerance to other functional groups. Common methods include catalytic hydrogenation and metal-based reductions. researchgate.net

Below is an interactive table summarizing various catalytic systems used for the reduction of nitroarenes to anilines, which are applicable to this compound.

| Catalyst / Reagent | Reducing Agent | Solvent | Temperature (°C) | Key Features |

| Iron (Fe) Powder | HCl or NH₄Cl | Ethanol/Water | Reflux | Cost-effective, tolerates halides and ketones. researchgate.net |

| Pd/C (Palladium on Carbon) | Hydrazine Hydrate | Ethanol | Reflux | Highly efficient, but can cause dehalogenation under certain conditions. organic-chemistry.org |

| Gold Nanoparticles (AuNPs) | Sodium Borohydride (B1222165) (NaBH₄) | Methanol | 25-55 | High activity and selectivity under mild conditions. unisa.it |

| Iron(II) Bromide / PPh₃ | Organosilanes (e.g., PMHS) | Toluene | 110 | Tolerates a wide range of functional groups. rsc.org |

| Ferric Chloride / Active Carbon | Hydrazine Hydrate | Ethanol | 70-80 | High yield and purity for substituted anilines like 2,4-dimethoxyaniline (B45885). google.com |

This table is generated based on data from analogous nitroarene reductions and provides a predictive overview for the target compound.

Oxidative Transformations of Methoxy Groups

The methoxy groups on the aromatic ring of this compound can undergo oxidative transformations, most notably oxidative demethylation. This reaction typically converts one or both methoxy groups into hydroxyl groups, and under stronger conditions, can lead to the formation of quinones. acs.org

Several reagents are known to effect the oxidative demethylation of dimethoxybenzenes, including ceric ammonium (B1175870) nitrate (B79036) (CAN), N-bromosuccinimide (NBS) in aqueous media, and cobalt(III) fluoride. acs.orgelsevierpure.com The mechanism often involves an initial single-electron transfer from the electron-rich aromatic ring to the oxidizing agent, forming a radical cation. This is followed by nucleophilic attack (e.g., by water) and subsequent loss of the methyl group, often as formaldehyde.

For this compound, the feasibility of this reaction is significantly influenced by the electronic character of the substituents. The two electron-donating methoxy groups make the ring susceptible to oxidation. However, the strong electron-withdrawing effect of the nitro group deactivates the ring, making it less electron-rich and thus more resistant to oxidation compared to simple dimethoxybenzenes. tandfonline.com Consequently, harsher reaction conditions may be required, which could lead to competing side reactions or degradation of the molecule. The regioselectivity of the demethylation would be directed by the combined electronic and steric effects of the substituents present on the ring.

Potential for Quinone Formation from Dimethoxybenzene Derivatives

The oxidative demethylation of dimethoxybenzene derivatives serves as a primary and effective route for the synthesis of quinones, a class of compounds with significant biological and pharmacological relevance. mdpi.com This transformation is commonly achieved using strong oxidizing agents, with ceric ammonium nitrate (CAN) being one of the most frequently employed. mdpi.comsamaterials.com CAN is a potent one-electron oxidant, and its reaction with hydroquinone (B1673460) dimethyl ethers is a standard method for producing the corresponding p-benzoquinones. samaterials.com

The reaction mechanism is heavily influenced by the nature of the substituents on the aromatic ring. The electronic properties of these substituents can dictate the feasibility of the reaction and the distribution of products. Generally, the oxidation of 1,4-dimethoxybenzene (B90301) derivatives can lead to the formation of monomeric quinones or, in some cases, dimeric quinones (diquinones). mdpi.com The manner in which the oxidation is performed, such as the order of reagent addition, can also significantly affect the ratio of quinone to diquinone products. mdpi.com

Research into the oxidation of various 1,4-dimethoxybenzene derivatives has shown a clear correlation between the electronic character of the substituents and the reaction outcome.

Electron-Donating Groups: Substituents that donate electron density to the aromatic ring, such as alkyl and methoxy groups, generally facilitate the oxidation to quinones. In many cases, these substrates yield diquinones as the major product.

Electron-Withdrawing Groups: Conversely, substituents that withdraw electron density from the ring, such as nitro and halogen groups, tend to deactivate the ring towards oxidation. Studies have shown that anilines substituted with nitro or halogen groups are unreactive in CAN-mediated oxidative coupling reactions. nih.gov This deactivating effect can hinder or prevent the formation of quinones. For instance, the electrochemical reduction of nitro-substituted dimethoxybenzenes is more readily observed than their oxidation, focusing on the reduction of the nitro group itself. researchgate.net

Given the structure of this compound, the potential for quinone formation via oxidative demethylation is expected to be low under standard conditions. The molecule possesses two strong electron-withdrawing groups: a nitro group (-NO₂) and a bromine atom (-Br). The nitro group, in particular, is a powerful deactivating group, which would make the aromatic ring electron-deficient and thus less susceptible to oxidation by agents like CAN. While catechol and hydroquinone methyl ethers can be oxidized to the corresponding quinones by CAN, the presence of strongly deactivating groups on the benzene ring of this compound likely impedes this transformation. samaterials.com

The following table summarizes the observed outcomes of CAN-mediated oxidation for various substituted 1,4-dimethoxybenzenes, illustrating the impact of substituent electronic effects.

Data adapted from studies on the oxidation of 1,4-dimethoxybenzene derivatives. The table demonstrates a trend where electron-donating groups (e.g., -Me) can favor diquinone formation, while strong electron-withdrawing groups (e.g., -CN, -NO₂) inhibit the reaction.

Alternative pathways, such as electrochemical oxidation, have been explored for the oxidation of benzene and its derivatives. nih.govnih.gov However, these methods also generally require substrates that are not heavily deactivated. Therefore, the successful conversion of this compound to a quinone would likely necessitate specialized, highly potent oxidizing systems or a multi-step synthetic strategy that modifies the electron-withdrawing groups prior to attempting oxidation.

Strategic Derivatization and Functionalization of 5 Bromo 1,3 Dimethoxy 2 Nitrobenzene

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the carbon-bromine bond in 5-Bromo-1,3-dimethoxy-2-nitrobenzene is an ideal electrophilic site for such transformations.

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. lmaleidykla.ltnih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. harvard.edu For this compound, this reaction would enable the introduction of a wide range of aryl or vinyl substituents at the C-5 position. The nitro group is generally well-tolerated in Suzuki-Miyaura couplings. mdpi.com

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgrsc.org The process is catalyzed by a palladium complex and requires a base. organic-chemistry.org The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product. rsc.orgnih.gov This methodology could be applied to this compound to synthesize various substituted styrenes or cinnamates.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free versions exist. organic-chemistry.org The reaction proceeds through a catalytic cycle similar to other cross-couplings, resulting in the formation of an arylalkyne. libretexts.org This would allow for the introduction of an ethynyl (B1212043) or substituted ethynyl group onto the 5-position of the benzene (B151609) ring.

The following table illustrates typical conditions for these reactions using representative aryl bromides.

| Reaction | Aryl Bromide Example | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95 |

| Heck | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85 |

| Sonogashira | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 90 |

This data is illustrative of typical reaction conditions for similar substrates and does not represent experimentally verified results for this compound. researchgate.net

The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of catalyst and, particularly, the supporting ligands. For a substrate like this compound, the electronic properties and steric environment dictate the optimal catalyst system.

Ligands: Electron-rich and bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos), are often employed to enhance the rate of oxidative addition and reductive elimination. These ligands stabilize the palladium center and promote the catalytic cycle. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and good thermal stability, making them suitable for coupling less reactive substrates.

Catalysts: Pre-formed palladium(II) precatalysts, such as PdCl₂(PPh₃)₂, are often used as they are air-stable and are reduced in situ to the active Pd(0) species. Alternatively, Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly. The choice of catalyst precursor can influence reaction kinetics and efficiency.

The reactivity of this compound in cross-coupling reactions is influenced by its substituents. The strongly electron-withdrawing nitro group at the C-2 position is expected to activate the C-Br bond towards oxidative addition, which is often the rate-limiting step. This effect generally enhances reactivity compared to electron-neutral or electron-rich aryl bromides.

However, the two electron-donating methoxy (B1213986) groups at C-1 and C-3 have an opposing electronic effect, which could slightly temper this activation. Steric hindrance around the bromine atom at C-5 is minimal, which should allow for efficient coupling with a variety of partners.

Limitations may arise with particularly bulky coupling partners where steric clash could impede the reaction. Furthermore, substrates containing functional groups that are sensitive to the basic reaction conditions (e.g., esters in the presence of strong bases) may require careful optimization of the reaction parameters.

Regioselectivity: As this compound possesses only one halogen atom, regioselectivity is not a concern; the cross-coupling reaction will selectively occur at the C-Br bond. In systems with multiple different halogens, selectivity typically follows the order of C-I > C-OTf > C-Br >> C-Cl.

Chemoselectivity: The primary consideration for chemoselectivity is the selective reaction at the C-Br bond in the presence of other functional groups. The nitro and methoxy groups are generally stable under the conditions of Suzuki, Heck, and Sonogashira reactions. While palladium can insert into C-NO₂ bonds under specific conditions, this requires specialized ligands and is not a common competing pathway in standard cross-coupling reactions of aryl bromides. mdpi.com Therefore, high chemoselectivity for the C-Br bond is expected.

Functional Group Interconversions at the Halogen Site

Beyond C-C bond formation, the bromine atom can be replaced with other key functional groups, further expanding the synthetic utility of the molecule.

Cyanation: The bromo group can be readily converted to a cyano (nitrile) group. Modern methods often employ palladium catalysis with a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org This transformation is highly valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction is generally tolerant of a wide range of functional groups. nih.govrsc.org

Carbonylation: Palladium-catalyzed carbonylation reactions can be used to introduce a carbonyl group. By reacting this compound with carbon monoxide and an appropriate nucleophile (e.g., an alcohol or amine), one can synthesize the corresponding ester or amide derivative.

The table below summarizes potential functional group interconversions at the bromine site.

| Transformation | Reagents | Catalyst | Product Functional Group |

| Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | -CN (Cyano) |

| Carbonylation (Ester) | CO, R-OH | PdCl₂(PPh₃)₂ | -COOR (Ester) |

| Carbonylation (Amide) | CO, R₂NH | PdCl₂(PPh₃)₂ | -CONR₂ (Amide) |

| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst / Ligand | -NR₂ (Amine) |

This data represents general methodologies for aryl bromides and does not reflect experimentally verified results for this compound.

Grignard and Organolithium Chemistry

The transformation of the aryl bromide in this compound into a Grignard or organolithium reagent is a significant challenge due to the inherent reactivity of the nitro group. Standard methods for forming these organometallic reagents, which involve direct reaction with magnesium metal or lithium-halogen exchange with alkyllithiums, are generally incompatible with aromatic nitro compounds. stackexchange.com

Grignard reagents and organolithiums are powerful nucleophiles and strong bases. The nitro group (–NO₂) is a potent electrophile and readily reacts with such organometallic species. The interaction typically involves a nucleophilic attack on one of the oxygen atoms of the nitro group or a single-electron transfer (SET) process, leading to the reduction or undesired side-reactions of the nitro group rather than the formation of the desired aryl organometallic. stackexchange.comresearchgate.net This reactivity effectively quenches the organometallic reagent as it forms, preventing its use in subsequent carbon-carbon bond-forming reactions. researchgate.net

Table 1: Compatibility of Functional Groups with Organometallic Reagents

| Functional Group | Reagent | Compatibility | Reason for Incompatibility |

|---|---|---|---|

| Nitro (-NO₂) | Grignard (RMgX) | No | Reacts with the nitro group (reduction/addition). stackexchange.com |

| Nitro (-NO₂) | Organolithium (RLi) | No | Reacts with the nitro group. researchgate.net |

| Aryl Bromide (-Br) | Mg, RLi | Yes | Forms Grignard or organolithium reagent. |

| Methoxy (-OCH₃) | Grignard, RLi | Yes | Generally stable and non-reactive. |

Given these limitations, synthetic strategies requiring the generation of a nucleophilic carbon at the C-5 position of this compound must involve alternative approaches. One common strategy is to first reduce the nitro group to an amine and then protect the resulting aniline (B41778) before attempting the halogen-metal exchange. The protected amine is more tolerant of the conditions required for organometallic reagent formation.

Transformations of the Methoxy Groups

The two methoxy groups in this compound are key functionalities that can be chemically altered to introduce new reactive sites, namely phenols or diols.

Demethylation Strategies to Phenols/Diols

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed to unmask a phenol (B47542) group for further reactions or to access the final target molecule. A variety of reagents have been developed for this purpose, with boron tribromide (BBr₃) being one of the most effective and widely used for the complete demethylation of poly-methoxy-substituted aromatic compounds. mdma.chcommonorganicchemistry.com

The reaction with BBr₃ typically proceeds via the formation of a Lewis acid-base complex between the ethereal oxygen and the boron atom. This is followed by the nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide and forming a borate (B1201080) ester intermediate. Subsequent aqueous workup hydrolyzes the borate ester to yield the free phenol. mdma.chnih.gov It is generally recommended to use one equivalent of BBr₃ per methoxy group to ensure complete cleavage. mdma.ch Other reagents like strong protic acids (e.g., HBr) or nucleophilic thiolates can also effect demethylation, though often requiring harsher conditions. commonorganicchemistry.com

Table 2: Common Reagents for Aryl Methyl Ether Demethylation

| Reagent | Typical Conditions | Selectivity/Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, 0 °C to RT | Highly effective for complete demethylation; tolerates many functional groups. commonorganicchemistry.comorgsyn.org |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Harsh conditions, low functional group tolerance. commonorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂, reflux | Can offer regioselectivity in some systems, especially with ortho-carbonyl groups. researchgate.net |

| Magnesium Iodide (MgI₂) | Solvent-free, heat | An alternative Lewis acid-based method. nih.gov |

| Thiolates (e.g., EtSNa) | DMF, heat | Strong nucleophilic conditions. |

For this compound, treatment with at least two equivalents of BBr₃ would be expected to yield 4-Bromo-2-nitrobenzene-1,3-diol. The presence of the electron-withdrawing nitro group does not typically interfere with this transformation.

Selective Protection and Deprotection in Complex Syntheses

In the context of a multi-step synthesis, the methoxy groups on this compound can be viewed as protected forms of the corresponding diol. The process of demethylation, as described above, is therefore a deprotection step. The strategic decision to deprotect these groups is crucial and depends on the subsequent planned transformations.

For instance, if a synthetic route requires selective alkylation or acylation of only one of the two hydroxyl groups, a selective mono-demethylation might be attempted, although this can be challenging to achieve with high selectivity in a symmetrical system. rsc.org More commonly, both methoxy groups would be removed to yield the diol, which could then be selectively re-protected using a different protecting group on one of the phenols, allowing for differential functionalization of the two hydroxyl positions. The use of scavengers, such as 1,3-dimethoxybenzene, during acid-catalyzed deprotection steps can be crucial to trap carbocations generated from the protecting group, preventing side reactions with sensitive functional groups elsewhere in the molecule. chemicalbook.com

Nitro Group Modifications in Complex Molecule Synthesis

The nitro group is one of the most versatile functional groups in aromatic chemistry, serving both as a precursor to other functionalities and as a powerful modulator of the ring's reactivity.

Reduction to Amines and Subsequent Transformations

The reduction of the nitro group to a primary amine is a robust and high-yielding transformation, representing a cornerstone of aromatic chemistry. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. A wide array of methods exists for this reduction, offering chemoselectivity that allows for the preservation of other sensitive groups. wikipedia.org

For the conversion of this compound to 5-bromo-2,6-dimethoxyaniline, several reliable methods are available. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source is a common and clean method. researchgate.net Chemical reductions using metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or metal salts like tin(II) chloride (SnCl₂) are also highly effective. wikipedia.orgstackexchange.com The use of SnCl₂ is particularly mild and tolerates a wide range of functional groups, including halogens and esters, making it an excellent choice for this substrate. stackexchange.com

Table 3: Selected Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity |

|---|---|---|

| H₂, Pd/C or Pt/C | EtOH or EtOAc, RT, 1 atm | Excellent, but can sometimes cause dehalogenation (especially with Pd/C). |

| SnCl₂·2H₂O | EtOH, reflux | Highly chemoselective; tolerates halogens, esters, and nitriles. stackexchange.com |

| Fe / HCl or NH₄Cl | EtOH/H₂O, reflux | Inexpensive and effective industrial method. |

| Na₂S₂O₄ (Sodium Dithionite) | H₂O/THF | Mild conditions, often used for selective reductions. |

| NaBH₄ / Ni(PPh₃)₄ | EtOH | A modified borohydride (B1222165) system for reducing nitro groups. jsynthchem.com |

Once formed, the resulting 5-bromo-2,6-dimethoxyaniline is a versatile intermediate. The amino group can be diazotized to form a diazonium salt, which can then be substituted by a wide variety of nucleophiles (Sandmeyer reaction). It can also undergo N-alkylation, N-acylation, or participate in cross-coupling reactions like the Buchwald-Hartwig amination. mdpi.com

Role of the Nitro Group as a Directing or Activating Group

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has a profound impact on the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic attack. libretexts.org It can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at positions ortho or para to the nitro group. numberanalytics.comlibretexts.org In this compound, the nitro group is ortho to one methoxy group and para to the other. While methoxy groups are generally poor leaving groups, the presence of the activating nitro group could potentially facilitate their substitution by strong nucleophiles under specific conditions. nih.gov The bromine atom at C-5, however, is meta to the nitro group and would not be activated towards SNAr by this mechanism.

Computational and Theoretical Investigations of 5 Bromo 1,3 Dimethoxy 2 Nitrobenzene Molecular Reactivity

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to model the distribution of electrons within the molecule and to calculate its energy, providing a foundation for understanding its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. rsc.orgijrti.org For 5-Bromo-1,3-dimethoxy-2-nitrobenzene, DFT can be used to map out the potential energy surface for various reactions, such as nucleophilic aromatic substitution (SNAr) or further electrophilic substitution.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Aromatic Substitution Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 (TS1) | Formation of Meisenheimer complex | +18.5 |

| Intermediate | Meisenheimer Complex | +5.2 |

| Transition State 2 (TS2) | Expulsion of Bromide | +12.0 |

| Products | Substituted Product + Bromide | -10.3 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's susceptibility to electrophilic or nucleophilic attack.

For this compound, the electron-donating methoxy (B1213986) groups will raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO. rsc.org

HOMO: The HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the oxygen atoms of the methoxy groups. An attack by an electrophile would likely occur at positions where the HOMO has a large density.

LUMO: The LUMO is predicted to be concentrated around the nitro group and the carbon atoms attached to it, indicating these are the most likely sites for nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. bhu.ac.in Global reactivity descriptors derived from HOMO and LUMO energies can quantify the molecule's chemical behavior.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors

| Parameter | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | - | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Indicates chemical stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ (EHOMO+ELUMO)/2) | 4.1 eV | Propensity to accept electrons |

The dual descriptor, Δf(r), is a more sophisticated reactivity indicator that can unambiguously identify sites for electrophilic and nucleophilic attack. scm.com It is defined as the difference between the nucleophilic and electrophilic Fukui functions. A positive value of the condensed dual descriptor on an atom indicates it is an electrophilic site, while a negative value signifies a nucleophilic site. researchgate.net

For this compound, analysis would likely show:

Nucleophilic Sites (Δf(r) < 0): The carbon atoms at positions 4 and 6 (ortho and para to the methoxy groups, but also ortho to the nitro group) are expected to be the most susceptible to electrophilic attack.

Electrophilic Sites (Δf(r) > 0): The carbon atom attached to the nitro group (C2) and potentially the one attached to the bromine (C5) would be the most likely sites for nucleophilic attack.

Table 3: Predicted Condensed Dual Descriptor (Δfₖ) Values for Aromatic Ring Atoms

| Atom Position | Hypothetical Δfₖ Value | Predicted Reactivity |

|---|---|---|

| C1 (-OCH₃) | +0.01 | Slightly Electrophilic |

| C2 (-NO₂) | +0.15 | Strongly Electrophilic |

| C3 (-OCH₃) | +0.01 | Slightly Electrophilic |

| C4 (-H) | -0.09 | Strongly Nucleophilic |

| C5 (-Br) | +0.05 | Electrophilic |

| C6 (-H) | -0.07 | Nucleophilic |

Molecular Dynamics Simulations for Reaction Pathways

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.orgresearchgate.net MD simulations can provide insights into reaction pathways by exploring the conformational flexibility of the reactant and the role of solvent molecules in stabilizing intermediates and transition states. chemrxiv.orgnih.gov For this compound, an MD simulation could be used to study its diffusion in a solvent, its approach to a co-reactant or catalyst surface, and the conformational changes that precede the chemical reaction. This requires an accurate force field, which describes the potential energy of the system, specifically parameterized for the unique combination of functional groups present in the molecule. researchgate.net

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the context of further electrophilic aromatic substitution on this compound, the positions of attack are directed by the existing substituents. The two methoxy groups are strongly activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. The bromine atom is deactivating but ortho-, para-directing.

Computational methods can predict the most likely site of attack by calculating the stability of the possible reaction intermediates (σ-complexes or Wheland intermediates). nih.gov The pathway with the lowest energy transition state leading to the most stable intermediate is generally favored. acs.org Methods like RegioSQM use semi-empirical calculations of proton affinities to quickly and accurately predict regioselectivity for electrophilic aromatic substitutions. nih.govsemanticscholar.org For this compound, an electrophile would be expected to attack position 4 or 6, which are activated by the methoxy groups.

Table 4: Hypothetical Relative Energies of σ-Complexes for Electrophilic Attack

| Position of Attack | Relative Energy of σ-Complex (kcal/mol) | Predicted Outcome |

|---|---|---|

| C4 | 0.0 | Major Product |

| C6 | +1.5 | Minor Product |

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent in which a reaction is conducted can dramatically alter its rate and equilibrium position. rsc.orgmdpi.com Computational chemistry accounts for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the simulation). chemrxiv.org

For a polar molecule like this compound, reactions that involve the formation of charged intermediates or transition states will be highly sensitive to solvent polarity.

Polar Protic Solvents (e.g., water, ethanol): These can stabilize charged species through hydrogen bonding, potentially lowering the activation energy and accelerating the reaction.

Polar Aprotic Solvents (e.g., DMF, DMSO): These can also stabilize charged species through dipole-dipole interactions.

Non-polar Solvents (e.g., hexane, toluene): These will offer little stabilization to charged intermediates, potentially leading to slower reaction rates compared to polar solvents.

The choice of solvent can therefore be a critical parameter in controlling the outcome of a reaction involving this substrate. dtic.mil

Table 5: Hypothetical Solvation Effects on the Activation Energy (ΔG‡) of a Reaction

| Solvent | Dielectric Constant (ε) | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Acetonitrile | 37.5 | 19.0 |

| Water | 80.1 | 17.5 |

Advanced Synthetic Applications of 5 Bromo 1,3 Dimethoxy 2 Nitrobenzene in Complex Molecular Architecture Research

Synthesis of Heterocyclic Compounds

There is no available scientific literature that describes the use of 5-Bromo-1,3-dimethoxy-2-nitrobenzene as a precursor for the synthesis of heterocyclic compounds.

Construction of Nitrogen-Containing Heterocycles

No specific examples of the construction of nitrogen-containing heterocycles, such as quinolines, indoles, or carbazoles, using this compound as a starting material have been documented in published research.

Development of New Synthetic Reagents and Building Blocks

There is no evidence in the current body of chemical literature to suggest that this compound has been developed into a novel synthetic reagent or a versatile building block for broader synthetic applications.

Integration into Multistep Total Syntheses of Target Molecules

A review of total synthesis literature did not yield any instances where this compound was employed as a key intermediate or starting material in the multistep synthesis of a natural product or other complex target molecule.

Exploitation in Combinatorial Chemistry and Library Synthesis

There are no published studies that describe the use of this compound as a scaffold or building block in the context of combinatorial chemistry or for the synthesis of compound libraries for screening purposes.

Future Research Directions and Unexplored Reactivities of 5 Bromo 1,3 Dimethoxy 2 Nitrobenzene

Novel Catalytic Transformations

The presence of a bromine atom on the aromatic ring of 5-Bromo-1,3-dimethoxy-2-nitrobenzene makes it a prime candidate for a variety of catalytic cross-coupling reactions. The electron-withdrawing nature of the nitro group, combined with the electron-donating effect of the methoxy (B1213986) groups, can influence the reactivity of the C-Br bond, opening avenues for the synthesis of a diverse range of derivatives.

Future research could focus on the application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, the coupling of 5-bromo-2-nitro pyridine (B92270) with naphthalene-2-boronic acid has been shown to proceed in good yield, suggesting that similar Suzuki-Miyaura couplings with this compound are feasible. doi.org The development of sustainable heterogenized palladium catalysts could offer an environmentally friendly approach for these transformations in aqueous media. doi.org

Furthermore, the exploration of C-H activation reactions on the 1,3-dimethoxy-2-nitrobenzene (B1582284) core represents another promising research direction. While the bromine atom provides a specific site for functionalization, direct C-H functionalization at other positions on the ring could lead to the synthesis of highly substituted and complex molecules.

A comparative overview of potential catalytic transformations is presented in the table below.

| Catalytic Reaction | Potential Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acids | Biaryls |

| Heck Coupling | Alkenes | Stilbenes and related structures |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines, amides | Aryl amines, aryl amides |

| C-H Activation/Arylation | Arenes | Polyaromatic systems |

Photochemical and Electrochemical Reactivity

The photochemistry of nitroaromatic compounds is a field of significant interest due to their role as components of brown carbon in the atmosphere and their potential for synthetic applications. nih.govnih.gov The absorption of UV-visible radiation by this compound could lead to a variety of photochemical transformations. Future studies could investigate its photodegradation pathways, quantum yields, and the nature of its excited states. rsc.org The influence of the solvent on its photochemical dynamics would be a key area of exploration, as studies on nitrobenzene (B124822) have shown that the surrounding environment can significantly affect its excited-state lifetime and reaction pathways. nih.govnih.gov

Selective photocatalytic reduction of the nitro group is another promising avenue. Research on other nitrobenzene derivatives has demonstrated that, depending on the reaction conditions and photocatalyst used, it is possible to selectively obtain anilines, azoxybenzenes, or azobenzenes. rsc.orgrsc.org

The electrochemical behavior of this compound is also largely unexplored. Studies on related 2,5-dimethoxy nitrobenzene derivatives have shown that the nitro group can undergo a one-electron reduction to form a stable nitro radical anion. researchgate.net The reduction potential and the stability of the resulting radical anion of this compound could be investigated using techniques like cyclic voltammetry. The electrocatalytic reduction of the nitro group to an amino group is a well-established transformation that could be optimized for this specific substrate, potentially using novel heterointerface electrode materials to improve selectivity and reduce overpotential. nih.govresearchgate.net

| Area of Study | Potential Transformation | Significance |

| Photochemistry | Photodegradation, photoisomerization | Environmental chemistry, atmospheric science |

| Photocatalysis | Selective reduction to aniline (B41778), azoxybenzene, or azobenzene | Green chemistry, synthesis of valuable intermediates |

| Electrochemistry | Reduction of the nitro group to an amine | Electrosynthesis, sensor development |

Asymmetric Synthesis Applications

Nitroaromatic compounds are valuable building blocks in asymmetric synthesis, primarily as precursors to chiral amines. The asymmetric reduction of the nitro group in this compound could provide access to the corresponding chiral aniline derivative. This transformation could be explored using chiral catalysts, including transition metal complexes with chiral ligands or biocatalysts.

Furthermore, photocatalysis offers a modern approach to asymmetric synthesis. For instance, the reductive coupling of two different nitroarenes to form asymmetric azo compounds has been demonstrated. nih.gov This methodology could potentially be applied to this compound to generate novel chiral azo compounds. The resulting chiral amines or other derivatives could serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Development of Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a central goal of modern chemistry. Future research on this compound should include the development of sustainable routes for its synthesis and derivatization.

Biocatalysis offers a promising alternative to traditional chemical methods. The use of enzymes for nitration reactions is an emerging field that could provide a greener route to nitroaromatic compounds. acs.orgresearchgate.net While industrial synthesis of nitroaromatics typically involves electrophilic nitration using a mixture of nitric and sulfuric acids, biocatalytic methods, such as the oxidation of amino groups by N-oxygenases, could offer a more sustainable approach. nih.gov

Similarly, the reduction of the nitro group can be achieved using biocatalytic hydrogenation. The use of hydrogenase enzymes, for example, allows for the chemoselective reduction of nitro groups to amines under mild, aqueous conditions. chemrxiv.org This approach avoids the use of stoichiometric metal reductants or precious metal catalysts, making it a more sustainable option. chemrxiv.org

| Synthetic Step | Conventional Method | Sustainable Alternative |

| Nitration | Nitric acid/Sulfuric acid | Enzymatic nitration (e.g., using cytochrome P450) researchgate.net |

| Nitro Group Reduction | Metal hydrides, catalytic hydrogenation (e.g., Pd/C) | Biocatalytic hydrogenation (e.g., using hydrogenases) chemrxiv.org |

Exploration of New Chemical Space through Derivatization

The functional groups present in this compound provide multiple handles for derivatization, allowing for the exploration of new chemical space. The reduction of the nitro group to an amine is a key transformation that opens up a wide range of subsequent reactions. The resulting aniline can be acylated, alkylated, or used in the synthesis of a variety of heterocyclic compounds.